molecular formula C18H30N2O2S B223486 SB 258719 CAS No. 195199-95-2

SB 258719

Cat. No.: B223486
CAS No.: 195199-95-2
M. Wt: 338.5 g/mol
InChI Key: AGVNHDNTFYHZNL-QGZVFWFLSA-N
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Preparation Methods

The synthesis of SB-258719 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Industrial production methods for SB-258719 are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring purity and yield.

Chemical Reactions Analysis

SB-258719 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SB-258719 has several scientific research applications, including:

Comparison with Similar Compounds

SB-258719 is unique in its high affinity and selectivity for the 5-HT7 receptor . Similar compounds include:

These compounds share similar structures and functions but differ in their specific interactions with the 5-HT7 receptor.

Biological Activity

SB 258719 is a selective antagonist for the 5-HT7 receptor, a subtype of serotonin receptors implicated in various physiological processes, including mood regulation, cognition, and gastrointestinal motility. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects in various biological systems, and relevant case studies.

This compound selectively antagonizes the 5-HT7 receptor, which is known to have constitutive activity independent of agonist binding. This characteristic allows this compound to inhibit both spontaneous and serotonin-induced contractile activity in smooth muscle preparations. In studies involving isolated murine colons, this compound effectively blocked spontaneous colonic motor complexes (CMMCs) and those evoked by serotonin (5-HT) application, demonstrating its role in modulating gastrointestinal motility through the inhibition of serotonergic signaling .

Effects on Gastrointestinal Motility

In a study assessing the effects of this compound on CMMCs, it was found that at concentrations as low as 0.4 μM, the compound significantly inhibited both spontaneous and evoked CMMCs. This effect was consistent across various experimental setups, including preparations with and without mucosa . The blockade of CMMCs indicates that this compound may serve as a potential therapeutic agent for gastrointestinal disorders characterized by dysmotility.

Analgesic Properties

Research has also investigated the analgesic properties of this compound. In a study examining its effects on pain models, intrathecal administration of this compound produced significant analgesia in response to tramadol-induced pain. This suggests that antagonism of the 5-HT7 receptor may play a role in modulating pain pathways . However, further studies are needed to elucidate the underlying mechanisms and confirm these findings in clinical settings.

Table: Summary of Key Findings on this compound

StudyModelConcentrationEffect ObservedReference
Study 1Isolated murine colon0.4 μMBlocked spontaneous CMMCs
Study 2Pain model (tramadol)20 μg (intrathecal)Analgesic effect observed
Study 3Electrophysiological study1–10 μMInhibition of serotonin-induced CMMCs

Research Implications

The biological activity of this compound underscores its potential as a therapeutic candidate for conditions involving dysregulated serotonergic signaling. Its ability to inhibit CMMCs positions it as a possible treatment for gastrointestinal disorders such as irritable bowel syndrome (IBS). Additionally, its analgesic properties suggest potential applications in pain management strategies.

Properties

IUPAC Name

N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2S/c1-15-8-11-20(12-9-15)13-10-17(3)19(4)23(21,22)18-7-5-6-16(2)14-18/h5-7,14-15,17H,8-13H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVNHDNTFYHZNL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC(C)N(C)S(=O)(=O)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC[C@@H](C)N(C)S(=O)(=O)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029788
Record name N,3-Dimethyl-N-[(2R)-4-(4-methyl-1-piperidinyl)-2-butanyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195199-95-2
Record name N,3-Dimethyl-N-[(1R)-1-methyl-3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195199-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 258719
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195199952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,3-Dimethyl-N-[(2R)-4-(4-methyl-1-piperidinyl)-2-butanyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-258719
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF43CP5LXQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.